3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol
Overview
Description
3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol is a useful research compound. Its molecular formula is C3H6N4S and its molecular weight is 130.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A related compound, 3-amino-1,2,4-triazole, is known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .
Mode of Action
It’s worth noting that 3-amino-1,2,4-triazole acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase .
Biochemical Pathways
The related compound 3-amino-1,2,4-triazole is known to affect the histidine biosynthesis pathway by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase .
Pharmacokinetics
The related compound 3-amino-1,2,4-triazole is soluble in water , which could potentially influence its bioavailability.
Result of Action
The related compound 3-amino-1,2,4-triazole is known to inhibit the production of histidine in yeast cells .
Action Environment
It’s worth noting that the related compound 3-amino-1,2,4-triazole-5-thiol was used to study the inhibition of corrosion of iron in 35% NaCl solutions .
Biochemical Analysis
Biochemical Properties
3-Amino-1-methyl-1H-1,2,4-triazole-5-thiol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions is with imidazoleglycerol-phosphate dehydratase, an enzyme involved in the histidine biosynthesis pathway . This compound acts as a competitive inhibitor of the enzyme, thereby affecting the production of histidine. Additionally, this compound has been shown to interact with other biomolecules, including kinases and demethylases, which are essential for various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the activity of lysine-specific demethylase 1, leading to alterations in gene expression patterns . Furthermore, it affects cellular metabolism by interfering with the biosynthesis of essential amino acids, such as histidine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of imidazoleglycerol-phosphate dehydratase, inhibiting its activity and thus disrupting the histidine biosynthesis pathway . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity . The inhibition of lysine-specific demethylase 1 by this compound results in changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and primarily affects enzyme activity and gene expression . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical impact without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid biosynthesis. It interacts with enzymes such as imidazoleglycerol-phosphate dehydratase, affecting the histidine biosynthesis pathway . Additionally, this compound may influence other metabolic pathways by modulating the activity of kinases and demethylases . These interactions can lead to changes in metabolic flux and alterations in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It may interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Properties
IUPAC Name |
5-amino-2-methyl-1H-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-3(8)5-2(4)6-7/h1H3,(H3,4,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROJGUDAHQRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650118 | |
Record name | 5-Amino-2-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37634-01-8 | |
Record name | 5-Amino-2-methyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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